An In-depth Technical Guide to 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide (CAS No. 2836-40-0)
An In-depth Technical Guide to 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide (CAS No. 2836-40-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide, registered under CAS number 2836-40-0, is a halogenated aromatic compound with a molecular structure that suggests significant potential in medicinal chemistry and organic synthesis.[1] Its framework, incorporating a chloroacetamide moiety attached to a dichlorinated and fluorinated benzophenone backbone, presents a unique combination of functional groups that are of considerable interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, potential biological activities, and key physicochemical properties, offering a valuable resource for researchers in the field.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 2836-40-0 | [1][2] |
| Molecular Formula | C₁₅H₁₀Cl₂FNO₂ | [1] |
| Molecular Weight | 326.15 g/mol | [1] |
| IUPAC Name | 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)F | [1] |
| InChI Key | JXGJTLQYJCMHKX-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide is typically achieved through the N-acylation of the corresponding aniline derivative, 4-chloro-2-(2-fluorobenzoyl)aniline, with chloroacetyl chloride. This reaction is a cornerstone of organic synthesis for the formation of amide bonds and the introduction of a reactive handle for further molecular elaboration.
Synthetic Workflow
Caption: General synthetic workflow for 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide.
Detailed Experimental Protocol
While a specific protocol for the title compound is not widely published, a general and robust procedure for the chloroacetylation of aromatic amines can be adapted.[5] The following is a representative protocol based on established methodologies for similar transformations.
Materials:
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4-chloro-2-(2-fluorobenzoyl)aniline (1 equivalent)
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Chloroacetyl chloride (1.05 equivalents)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) or Triethylamine (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
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Ice-salt bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chloro-2-(2-fluorobenzoyl)aniline in anhydrous THF.
-
Add the base (DBU or triethylamine) to the solution.
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Cool the reaction mixture in an ice-salt bath to 0-5 °C.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
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Filter the precipitate and wash it thoroughly with water.
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Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide.
Causality Behind Experimental Choices:
-
Aprotic Solvent: THF or CH₂Cl₂ are used as they are unreactive towards the acyl chloride and effectively dissolve the reactants.
-
Base: A base such as DBU or triethylamine is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation. DBU can also act as a nucleophilic catalyst, accelerating the reaction.[5]
-
Low Temperature: The initial addition of the highly reactive chloroacetyl chloride is performed at low temperatures to control the exothermic nature of the reaction and minimize the formation of side products.
Potential Biological Activity and Therapeutic Relevance
The structural motifs present in 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide suggest its potential as a modulator of key biological targets, making it a compound of interest for drug discovery programs.
Modulation of GABA-A Receptors
Benzophenone derivatives have been identified as a novel class of modulators for GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[6] These receptors are the targets for widely prescribed drugs such as benzodiazepines, which exert sedative, anxiolytic, and anticonvulsant effects. The interaction of benzophenones with GABA-A receptors suggests that the title compound could have applications in the treatment of neurological conditions like anxiety, epilepsy, and insomnia.[1]
Inhibition of Cyclooxygenase (COX) Enzymes
The N-phenylacetamide scaffold is a known pharmacophore in a number of anti-inflammatory drugs. Research has indicated that compounds with this moiety can act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway through the production of prostaglandins.[1] The potential for 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide to inhibit COX enzymes makes it a candidate for the development of new anti-inflammatory and analgesic agents.[1]
Caption: Potential biological targets and therapeutic applications.
Analytical Characterization
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical mobile phase would consist of acetonitrile and water with an acid modifier like formic or phosphoric acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the amide proton. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents.
-
¹³C NMR would display distinct resonances for the carbonyl carbons, the aromatic carbons (with splitting due to the fluorine atom), and the methylene carbon.
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¹⁹F NMR would show a signal corresponding to the fluorine atom on the benzoyl ring.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and ketone, and C-Cl and C-F stretching vibrations.
Safety and Handling
Given the presence of the chloroacetamide functional group, 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide should be handled with care. Chloroacetamides are known to be reactive and can be irritants and sensitizers.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention. For spills, carefully collect the material and dispose of it as hazardous waste in accordance with local regulations.
Conclusion
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide is a multifaceted compound with significant potential for applications in drug discovery and as a versatile intermediate in organic synthesis. Its unique structural features warrant further investigation into its biological activities, particularly as a modulator of GABA-A receptors and COX enzymes. The synthetic route via chloroacetylation of the corresponding aniline is a well-established and adaptable method. As with all halogenated organic compounds, appropriate safety precautions must be observed during its handling and use. This guide provides a foundational understanding for researchers looking to explore the potential of this intriguing molecule.
References
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